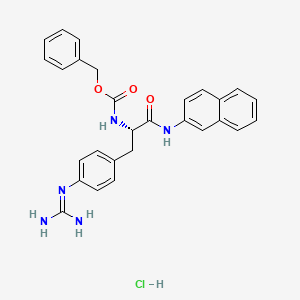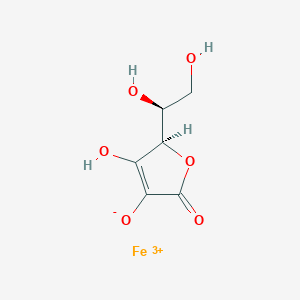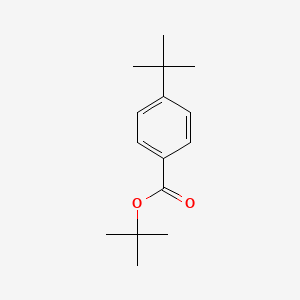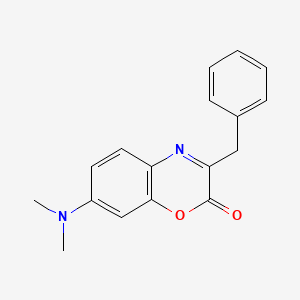
N(alpha)-Benzyloxycarbonyl-4-guanidinophenylalanine beta-naphthylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(alpha)-Benzyloxycarbonyl-4-guanidinophenylalanine beta-naphthylamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzyloxycarbonyl group, a guanidine moiety, and a beta-naphthylamide group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-Benzyloxycarbonyl-4-guanidinophenylalanine beta-naphthylamide typically involves multiple steps, starting with the protection of the amino group of phenylalanine using a benzyloxycarbonyl (Cbz) group. The guanidine group is then introduced through a reaction with a suitable guanidinating agent. Finally, the beta-naphthylamide group is attached via an amide bond formation reaction. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
N(alpha)-Benzyloxycarbonyl-4-guanidinophenylalanine beta-naphthylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the guanidine group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to
Propriétés
Numéro CAS |
99795-08-1 |
|---|---|
Formule moléculaire |
C28H28ClN5O3 |
Poids moléculaire |
518.0 g/mol |
Nom IUPAC |
benzyl N-[(2S)-3-[4-(diaminomethylideneamino)phenyl]-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C28H27N5O3.ClH/c29-27(30)32-23-13-10-19(11-14-23)16-25(33-28(35)36-18-20-6-2-1-3-7-20)26(34)31-24-15-12-21-8-4-5-9-22(21)17-24;/h1-15,17,25H,16,18H2,(H,31,34)(H,33,35)(H4,29,30,32);1H/t25-;/m0./s1 |
Clé InChI |
QWKGSRFVZGCEKV-UQIIZPHYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)N=C(N)N)C(=O)NC3=CC4=CC=CC=C4C=C3.Cl |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)N=C(N)N)C(=O)NC3=CC4=CC=CC=C4C=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)


![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)






![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)



